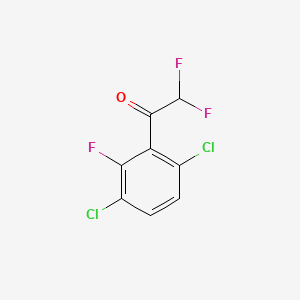
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with chlorine and fluorine atoms, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,6-dichloro-2-fluorobenzene with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The presence of chlorine and fluorine atoms on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Scientific Research Applications
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
1-(3,6-Dichloro-2-fluorophenyl)propan-1-one: This compound shares a similar phenyl ring structure but differs in the substituents attached to the ethyl group.
(3,6-Dichloro-2-fluorophenyl)(piperidin-1-yl)methanone: This compound features a piperidine ring, making it structurally distinct yet related in terms of the phenyl ring substitutions.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C8H3Cl2F3O |
|---|---|
Molecular Weight |
243.01 g/mol |
IUPAC Name |
1-(3,6-dichloro-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3Cl2F3O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H |
InChI Key |
AIMSPEBRUAWOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)C(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















